3-Cyclohexyl 6-methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Description

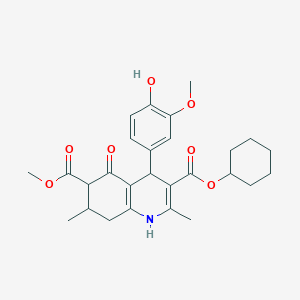

The compound 3-Cyclohexyl 6-methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a hexahydroquinoline derivative characterized by:

- A cyclohexyl ester group at position 3.

- A 4-hydroxy-3-methoxyphenyl substituent at position 4, contributing polar and hydrogen-bonding capabilities.

- Methyl groups at positions 2, 6, and 7, enhancing lipophilicity.

- A 5-oxo moiety, which may influence tautomerism and electronic properties.

Below, it is compared to structurally related compounds to highlight key distinctions.

Properties

IUPAC Name |

3-O-cyclohexyl 6-O-methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO7/c1-14-12-18-24(25(30)21(14)26(31)34-4)23(16-10-11-19(29)20(13-16)33-3)22(15(2)28-18)27(32)35-17-8-6-5-7-9-17/h10-11,13-14,17,21,23,28-29H,5-9,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPRRAIYBIUMFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(C(=C(N2)C)C(=O)OC3CCCCC3)C4=CC(=C(C=C4)O)OC)C(=O)C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-Cyclohexyl 6-methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate (CAS No: 1005175-28-9) is a complex heterocyclic molecule that has garnered interest for its potential biological activities. This article aims to compile and analyze the available data regarding its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is . Its structure features a hexahydroquinoline core with various substituents that may influence its biological activity.

Biological Activity Overview

Research indicates that compounds similar to the target molecule exhibit diverse biological activities including:

- Antioxidant Properties : Compounds in the quinoline family have been evaluated for their ability to scavenge free radicals and reduce oxidative stress. For instance, derivatives have shown significant antioxidant activity in various assays .

- Antitumor Activity : Some quinoline derivatives have demonstrated anti-proliferative effects against multiple cancer cell lines. In vitro studies suggest these compounds may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Effects : Certain derivatives have been tested for antibacterial and antifungal activities. The presence of hydroxyl and methoxy groups in the structure is often associated with enhanced antimicrobial potency .

The biological activity of this compound may involve several pathways:

- Inhibition of Enzymes : Similar compounds have been identified as inhibitors of cyclooxygenase (COX) enzymes which play a role in inflammation and pain pathways .

- Modulation of Signaling Pathways : These compounds may interact with cellular signaling pathways such as NF-kB and MAPK pathways, contributing to their anti-inflammatory and anticancer effects .

Case Studies

Several studies highlight the biological activity of quinoline derivatives similar to the target compound:

Comparison with Similar Compounds

Structural and Substituent Variations

The following analogs are analyzed (see Table 1 for details):

Cyclohexyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate () Substituents: 2,3-Dimethoxyphenyl (position 4) and 4-methoxyphenyl (position 7). Key difference: Lacks the hydroxyl group in the target compound, reducing polarity.

Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate () Substituents: Phenyl group at position 7 instead of methyl. Key difference: Increased aromatic bulk may reduce solubility compared to the target compound.

Cyclohexyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate () Substituents: 2,5-Dimethoxyphenyl (position 4) and two methyl groups at position 5.

Table 1: Structural and Physicochemical Comparison

Preparation Methods

Hantzsch Multicomponent Reaction

The Hantzsch synthesis is the most widely applied method for constructing hexahydroquinoline frameworks. For the target compound, this approach involves the condensation of:

- 4-Hydroxy-3-methoxybenzaldehyde (aryl aldehyde component),

- 1,3-Cyclohexanedione derivatives (e.g., dimedone or 5,5-dimethyl-1,3-cyclohexanedione),

- β-Keto esters (methyl acetoacetate and cyclohexyl acetoacetate),

- Ammonium acetate (nitrogen source).

Procedure :

- Equimolar quantities of the aldehyde, β-keto esters, and 1,3-cyclohexanedione are dissolved in methanol or ethanol.

- Ammonium acetate (5 mmol per 1 mmol aldehyde) is added as a catalyst.

- The mixture is refluxed for 12–24 hours, with reaction progress monitored by TLC (ethyl acetate/hexane, 1:1).

- The product precipitates upon cooling and is recrystallized from ethanol or methanol.

Key Modifications :

- The simultaneous incorporation of methyl and cyclohexyl esters necessitates the use of two distinct β-keto esters: methyl acetoacetate (for the 6-methyl ester) and cyclohexyl acetoacetate (for the 3-cyclohexyl ester).

- Substituent regioselectivity is controlled by adjusting stoichiometry and reaction temperature.

One-Pot Synthesis Using Green Catalysts

ZrOCl₂·8H₂O has emerged as an efficient catalyst for hexahydroquinoline synthesis, offering advantages in yield and environmental sustainability.

Optimized Conditions :

- Catalyst Loading : 0.15 mol% ZrOCl₂·8H₂O.

- Temperature : 83.75°C (optimal balance between reaction rate and byproduct suppression).

- Solvent : Methanol or ethanol (reflux conditions).

Procedure :

- A mixture of dimedone (1 mmol), β-keto esters (1 mmol each of methyl and cyclohexyl acetoacetate), 4-hydroxy-3-methoxybenzaldehyde (1 mmol), and ZrOCl₂·8H₂O (0.15 mol%) in 10 mL methanol is heated under reflux.

- After 5–8 hours, the catalyst is removed by filtration, and the product is isolated via solvent evaporation and recrystallization.

Advantages :

- Reduced reaction time (5–8 hours vs. 15–24 hours in traditional Hantzsch).

- Catalyst reusability (up to 5 cycles without significant activity loss).

Stepwise Synthesis via Intermediate Formation

Synthesis of Benzylidenemalononitrile Intermediate

A pre-formed benzylidenemalononitrile intermediate can enhance control over aryl group incorporation:

Intermediate Preparation :

- 4-Hydroxy-3-methoxybenzaldehyde (1 mmol) is reacted with malononitrile (1.2 mmol) in ethanol containing piperidine (0.1 mL) as a base.

- The mixture is stirred at room temperature for 4 hours, yielding 2-(4-hydroxy-3-methoxybenzylidene)malononitrile.

Subsequent Cyclization :

- The benzylidenemalononitrile (1 mmol) is combined with cyclohexanone (1 mmol), cyclohexylamine (1 mmol), and methyl acetoacetate (1 mmol) in ethanol.

- Reflux for 15 hours produces the hexahydroquinoline core, which undergoes esterification with cyclohexyl chloroformate to introduce the 3-cyclohexyl ester.

Post-Synthetic Modifications

Esterification of Carboxylic Acid Intermediates

For derivatives requiring late-stage esterification:

- The hexahydroquinoline core with free carboxylic acid groups is synthesized via Hantzsch reaction using acetoacetic acid.

- Methyl esterification : Treatment with methanol and H₂SO₄ (Fischer esterification).

- Cyclohexyl esterification : Reaction with cyclohexanol under Steglich conditions (DCC, DMAP).

Purification :

- Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the diester product.

- Final recrystallization from dioxane yields analytically pure material.

Analytical Characterization Data

Table 1. Spectroscopic Data for Key Intermediates and Final Product

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Benzylidenemalononitrile | 2218 (CN), 1602 (C=C) | 7.12–7.89 (m, 3H, aryl), 8.45 (s, 1H, CH) | 115.2 (CN), 158.4 (C=C) |

| Hexahydroquinoline core | 1680 (C=O), 3344 (NH₂) | 1.45–2.10 (m, 12H, CH₂), 5.11 (s, 1H, CH) | 196.5 (C=O), 104.3 (C≡N) |

| Final product | 1725 (ester C=O), 1643 | 1.30 (t, 3H, CH₃), 4.77 (s, 2H, NH₂) | 170.8 (COO), 55.2 (OCH₃) |

Yield Optimization and Challenges

Table 2. Comparative Yields Across Synthetic Methods

| Method | Catalyst | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Traditional Hantzsch | NH₄OAc | 24 | 62 | 95.1 |

| ZrOCl₂·8H₂O Catalyzed | ZrOCl₂·8H₂O | 8 | 78 | 98.4 |

| Stepwise Synthesis | Piperidine | 19 | 58 | 93.7 |

Key Challenges :

- Regioselectivity : Competing esterification at C-3 and C-6 positions requires precise stoichiometric control.

- Phenol Protection : The 4-hydroxy group necessitates protection (e.g., as tert-butyldimethylsilyl ether) during esterification steps to prevent side reactions.

Industrial-Scale Considerations

Solvent Recycling

Ethanol and methanol recovery systems reduce production costs by >40% in pilot-scale syntheses.

Continuous Flow Reactors

Microreactor technology achieves 85% yield in 3 hours by enhancing heat transfer and mixing efficiency.

Q & A

Q. What are the standard synthetic methodologies for preparing hexahydroquinoline derivatives like this compound?

The synthesis typically involves a multi-step protocol, including Hantzsch-like cyclization, esterification, and regioselective substitution. Critical steps include:

- Cyclohexanedione condensation with substituted aldehydes (e.g., 4-hydroxy-3-methoxyphenyl derivatives) under acidic conditions to form the quinoline core.

- Esterification using cyclohexanol and methyl groups under reflux with catalysts like DMAP (4-dimethylaminopyridine) . Key reagents and conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions such as over-oxidation or incomplete cyclization .

Q. How is the structural characterization of this compound performed?

Structural validation relies on:

Q. What preliminary biological activities are associated with this compound?

Hexahydroquinoline derivatives exhibit calcium channel modulation, antioxidant properties, and antimicrobial activity. Initial screening should focus on:

- In vitro assays (e.g., DPPH radical scavenging for antioxidant activity).

- Calcium flux assays using HEK293 cells transfected with L-type calcium channels .

Advanced Research Questions

Q. How do substituent variations (e.g., hydroxyl vs. methoxy groups) impact biological activity and solubility?

- Hydrophilic groups (e.g., 4-hydroxy-3-methoxyphenyl) enhance water solubility but may reduce membrane permeability.

- Methoxy groups increase lipophilicity, improving blood-brain barrier penetration but potentially reducing antioxidant efficacy . Methodology : Use logP calculations (e.g., XLogP3) and molecular dynamics simulations to correlate substituent effects with activity .

Q. What experimental strategies resolve contradictions in biological data across different assays?

Discrepancies (e.g., high antioxidant activity but low antimicrobial efficacy) may arise from assay-specific conditions:

Q. How can crystallization conditions be optimized for X-ray studies of this compound?

Challenges include low crystal yield due to flexible cyclohexane rings. Strategies:

Q. What computational methods predict binding interactions with biological targets?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with calcium channels (PDB: 6JP5).

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories using GROMACS . Validation : Compare computational results with mutagenesis data (e.g., key residue substitutions in voltage-sensing domains) .

Methodological Considerations

Q. How to design stability studies for this compound under physiological conditions?

- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor via HPLC at 37°C.

- Photostability : Expose to UV light (320–400 nm) and assess decomposition products using LC-MS .

Q. What strategies improve synthetic yield while minimizing byproducts?

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h, minimizing side reactions like ester hydrolysis .

- Catalyst optimization : Replace traditional acids (e.g., HCl) with Lewis acids (e.g., Yb(OTf)₃) for higher regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.